4-tert-Butyl-3-methylanisole is an organic compound with the chemical formula and a molecular weight of 178.275 g/mol. It is categorized under aromatic compounds due to its methoxy group and tert-butyl substituent on the aromatic ring. This compound is notable for its applications in various scientific fields, particularly in analytical chemistry and organic synthesis.
4-tert-Butyl-3-methylanisole belongs to the class of methoxy-substituted aromatic hydrocarbons. It can be classified as a phenolic compound due to the presence of the methoxy group, which influences its reactivity and solubility properties.
The synthesis of 4-tert-butyl-3-methylanisole can be achieved through several routes:
In the alkylation process, the reaction mechanism involves nucleophilic attack by the anisole's oxygen on the electrophilic carbon of tert-butyl chloride, followed by elimination of a chloride ion. The reaction conditions are critical for optimizing yield and purity, often requiring careful control of temperature and reaction time.
4-tert-butyl-3-methylanisole can participate in various chemical reactions:
The reactivity profile is influenced by the steric hindrance provided by the bulky tert-butyl group, which can affect reaction rates and product distributions.
The mechanism of action for reactions involving 4-tert-butyl-3-methylanisole typically follows standard pathways for aromatic compounds:
Kinetic studies often reveal that substitution occurs preferentially at positions ortho and para to the methoxy group due to resonance stabilization effects.
The systematic IUPAC name for this compound is 1-tert-butyl-4-methoxy-2-methylbenzene, reflecting its benzene ring substitution pattern. The tert-butyl group occupies the position para to the methoxy group (-OCH₃) and meta to the methyl group (-CH₃), establishing unambiguous stereochemical relationships [3] [5]. This nomenclature prioritizes the methoxy group as the principal functional group, while the tert-butyl and methyl groups are treated as alkyl substituents.
Structurally, the compound features a disubstituted benzene ring with additional steric bulk from the tert-butyl moiety. Key representations include:
CC1=C(C=CC(=C1)OC)C(C)(C)C [3] ZNQXIHJPCUGNJF-UHFFFAOYSA-N [3] [5] CC1=C(C=CC(=C1)OC)C(C)(C)C [5] Table 1: Structural Representations of 4-tert-Butyl-3-methylanisole
| Representation Type | Value |
|---|---|
| IUPAC Name | 1-tert-butyl-4-methoxy-2-methylbenzene |
| SMILES | CC1=C(C=CC(=C1)OC)C(C)(C)C |
| InChIKey | ZNQXIHJPCUGNJF-UHFFFAOYSA-N |
These identifiers facilitate precise chemical database searches and computational modeling.
This compound is documented under multiple aliases across chemical databases, with CAS Registry Number 31268-79-8 serving as the primary identifier for commercial and regulatory purposes [2] [5]. Additional identifiers include:
Common synonyms include:
Table 2: Registry Identifiers for 4-tert-Butyl-3-methylanisole
| Identifier Type | Value |
|---|---|
| CAS Number | 31268-79-8 |
| PubChem CID | 161700 |
| EINECS | 250-541-3 |
| MDL Number | MFCD00797961 |
These cross-referenced identifiers ensure accurate tracking in chemical inventories and research literature.
The molecular formula C₁₂H₁₈O (molecular weight: 178.27 g/mol) [1] [5] confirms an aromatic backbone with three alkyl substituents. Key functional groups include:
The compound’s LogP value of 3.8 (XLogP3) [5] indicates high hydrophobicity, consistent with its alkyl-rich structure. Hydrogen bonding is limited to one acceptor (the oxygen atom), with no donor groups [5]. Rotatable bonds are restricted to the methoxy and tert-butyl attachments, suggesting conformational rigidity.
Table 3: Key Functional Groups and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈O |
| Molecular Weight | 178.27 g/mol |
| Exact Mass | 178.1358 g/mol |
| Heavy Atom Count | 13 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| XLogP3 | 3.8 |
Thermochemical properties include:
Appendix: Standardized Compound Names
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: